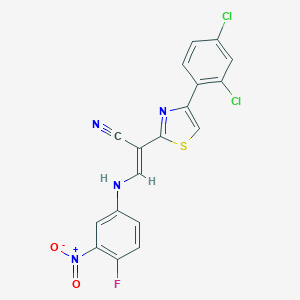

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile

Description

Molecular Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C18H9Cl2FN4O2S |

| Molecular Weight | 435.3 g/mol |

| CAS Registry Number | 380651-06-9 |

| Standard InChI Key | NYRFJNVSJPWUNZ-CSKARUKUSA-N |

| IUPAC Name | (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |

Molecular Geometry and Conformational Analysis

The molecular geometry of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile exhibits significant conformational complexity arising from the interplay between multiple aromatic systems and the central acrylonitrile linkage. Computational studies and experimental observations of related thiazolyl acrylonitrile compounds reveal characteristic geometric features that influence the overall molecular conformation. The double-bond system of the acrylonitrile moiety demonstrates notable deviation from planarity, a phenomenon observed consistently in structurally related compounds.

Crystal structure analyses of benzothiazole acrylonitrile derivatives indicate that the acrylonitrile moiety adopts a significantly non-planar configuration, with absolute cis torsion angles ranging from 13.9 to 15.1 degrees. This geometric distortion represents a compromise between achieving optimal π-conjugation and minimizing steric repulsion between adjacent functional groups. The thiazole ring system maintains planarity within an root mean square deviation of approximately 0.007 Angstroms, indicating minimal distortion from ideal geometry.

The conformational analysis reveals that the angle between the thiazole carbon and the acrylonitrile carbon-carbon double bond adopts an unusually wide configuration, measuring approximately 129.40 degrees in related compounds. This expanded angle significantly exceeds typical sp2 hybridization expectations and reflects the geometric constraints imposed by the heterocyclic system. The wide angle may result from a balance between achieving coplanarity of the heterocycle with the double-bond system and avoiding unfavorable intramolecular contacts, particularly between sulfur atoms in the thiazole ring and other electron-rich centers.

Intramolecular distance measurements in analogous structures reveal sulfur-sulfur separations ranging from 3.05 to 3.12 Angstroms, indicating weak but significant non-bonded interactions that influence overall molecular geometry. The dichlorophenyl and fluoro-nitrophenyl substituents project to opposite sides of the molecule in the E-configuration, minimizing steric hindrance while maintaining electronic conjugation throughout the molecular framework.

Geometric Parameters of Related Thiazolyl Acrylonitrile Compounds

| Structural Feature | Measurement | Reference Compound |

|---|---|---|

| Acrylonitrile Torsion Angle | 13.9-15.1° | Benzothiazole derivative |

| Thiazole Ring RMS Deviation | 0.007 Å | Benzothiazole derivative |

| C-C=C Bond Angle | 129.40° | Benzothiazole derivative |

| Interplanar Angle | 11.16° | Ring system to double bond |

X-ray Crystallographic Studies of Thiazolyl Acrylonitrile Derivatives

X-ray crystallographic investigations of thiazolyl acrylonitrile derivatives provide fundamental insights into the solid-state structural characteristics relevant to understanding (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile. Single crystal diffraction studies of related compounds, including 2-(benzothiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, reveal consistent structural motifs that characterize this class of heterocyclic compounds. These crystallographic studies demonstrate the pronounced non-planarity of the acrylonitrile double-bond system, with systematic deviations from ideal planar geometry.

The crystal structure analysis of 2-(benzothiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile shows that the heterocyclic system maintains coplanarity within exceptionally tight tolerances, with root mean square deviations of only 0.007 Angstroms. However, significant twisting occurs about the acrylonitrile double bond, with torsion angles of approximately 14 degrees representing a fundamental geometric characteristic of these systems. The crystallographic data reveals that the plane containing the thiazole system and the plane containing the acrylonitrile moiety subtend an interplanar angle of 11.16 degrees.

Detailed bond length and angle measurements from crystallographic studies provide quantitative parameters for understanding molecular geometry. The thiazole carbon-nitrogen bond lengths typically measure 1.31 Angstroms, while the carbon-sulfur bonds in the thiazole ring range from 1.74 to 1.75 Angstroms. The acrylonitrile carbon-carbon double bond exhibits standard double bond character with lengths around 1.34 Angstroms, while the carbon-nitrogen triple bond maintains its characteristic length of approximately 1.16 Angstroms.

Crystallographic studies also reveal the influence of intermolecular interactions on solid-state packing arrangements. Weak non-covalent interactions, including halogen bonding from chlorine and fluorine substituents, contribute to crystal stability and influence molecular orientation within the unit cell. These interactions, while individually weak, collectively determine the overall crystal structure and may influence physical properties such as melting point and solubility characteristics.

Crystallographic Data for Thiazolyl Acrylonitrile Derivatives

| Bond Type | Length (Å) | Angle (°) | Structural Context |

|---|---|---|---|

| S-C (thiazole) | 1.737-1.752 | - | Ring system |

| C=N (thiazole) | 1.308 | - | Ring system |

| C=C (acrylonitrile) | ~1.34 | - | Double bond |

| C≡N (nitrile) | ~1.16 | - | Triple bond |

| C-C=C | - | 129.40 | Bond angle |

| Torsion (C=C) | - | 13.9-15.1 | Non-planarity |

Comparative Analysis of E/Z Isomerism in Acrylonitrile-based Compounds

The stereochemical behavior of acrylonitrile derivatives, particularly the E/Z isomerism around the carbon-carbon double bond, represents a critical aspect of structural characterization for (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile. Comprehensive studies of related acrylonitrile compounds demonstrate that geometric isomerism significantly influences both molecular properties and synthetic accessibility. The formation of E and Z isomers during synthesis typically results from kinetic and thermodynamic factors that govern the stereochemical outcome of condensation reactions.

Experimental investigations of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile isomers reveal distinct crystallographic and energetic differences between E and Z configurations. Density functional theory calculations indicate that the energy difference between isolated E and Z isomers amounts to approximately 4.47 kilojoules per mole, with the Z isomer typically representing the thermodynamically favored form. However, crystallographic packing effects can stabilize either isomer in the solid state, depending on intermolecular interaction patterns.

Nuclear Overhauser Effect spectroscopy studies provide definitive stereochemical assignments for acrylonitrile derivatives, enabling discrimination between E and Z isomers based on through-space nuclear interactions. For thiazole-containing acrylonitrile compounds, Nuclear Overhauser Effect experiments demonstrate characteristic coupling patterns that confirm the spatial relationships between aromatic substituents and the acrylonitrile moiety. These studies reveal that E isomers typically exhibit Nuclear Overhauser Effect enhancements between the vinylic proton and aromatic protons on the same side of the double bond, while Z isomers show different coupling patterns.

The synthetic preparation of acrylonitrile derivatives often yields mixtures of E and Z isomers, with ratios dependent on reaction conditions, substituent electronic effects, and steric factors. Knoevenagel condensation reactions between aromatic aldehydes and activated methylene compounds typically produce E/Z ratios ranging from 6:0.5 to 7:2, depending on the nature of the aromatic substituents. Electron-donating groups tend to favor Z isomer formation, while electron-withdrawing substituents promote E isomer stability.

Crystallographic studies demonstrate that E and Z isomers adopt different solid-state packing arrangements, leading to distinct intermolecular interaction patterns. The Z isomer of tribromophenyl acrylonitrile exhibits strong intermolecular bromine-nitrogen interactions with distances of 3.10-3.22 Angstroms, while the E isomer displays bromine-bromine interactions at 3.56 Angstroms. These differences in intermolecular bonding contribute to the relative stability of each isomeric form in the crystalline state.

E/Z Isomer Characteristics in Acrylonitrile Derivatives

| Isomer Type | Energy Difference (kJ/mol) | Typical Ratio | Interaction Pattern |

|---|---|---|---|

| Z isomer | 0 (reference) | Variable | Br⋯N (3.10-3.22 Å) |

| E isomer | +4.47 | Variable | Br⋯Br (3.56 Å) |

| Mixed | - | 6:0.5 to 7:2 | Reaction dependent |

Properties

IUPAC Name |

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)16-9-28-18(24-16)10(7-22)8-23-12-2-4-15(21)17(6-12)25(26)27/h1-6,8-9,23H/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRFJNVSJPWUNZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing data on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Research indicates that thiazole derivatives often exhibit biological activity through various mechanisms, including:

- Inhibition of Cell Proliferation : Thiazole compounds have been shown to interfere with cellular processes that promote cancer cell growth. The presence of electron-withdrawing groups (like nitro and chloro groups in this compound) enhances the cytotoxic effects by stabilizing reactive intermediates that can induce apoptosis in cancer cells .

- Antimicrobial Activity : The thiazole moiety is recognized for its potential antibacterial properties. Compounds similar to the one studied have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial characteristics .

Cytotoxicity

The cytotoxic effects of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile were evaluated in several studies. The following table summarizes the IC50 values against various cancer cell lines:

These results indicate significant cytotoxicity, particularly in lymphoid and colorectal cancer cell lines.

Antibacterial Activity

In addition to its anticancer properties, the compound's antibacterial efficacy was assessed against several pathogens. The following table outlines the observed activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest a promising profile for further development as an antimicrobial agent.

Case Studies

- Antitumor Activity : In a study examining the effects of various thiazole derivatives, it was found that compounds with similar structural features to our target compound exhibited potent antitumor activity through apoptosis induction in cancerous cells .

- Molecular Docking Studies : Molecular docking simulations revealed that (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile binds effectively to key proteins involved in cancer progression, suggesting a mechanism for its observed cytotoxic effects .

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a class of acrylonitrile derivatives with thiazole cores and diverse aryl substituents. Key structural analogs include:

| Compound Name | Thiazol Substituent | Acrylonitrile Substituent | Key Functional Groups | Evidence ID |

|---|---|---|---|---|

| Target Compound | 4-(2,4-Dichlorophenyl) | 3-((4-Fluoro-3-nitrophenyl)amino) | Dichlorophenyl, Fluoronitrophenyl, Acrylonitrile | - |

| (E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | 4-Phenyl | 3-((2-Fluoro-5-nitrophenyl)amino) | Phenyl, Fluoronitrophenyl | 9 |

| (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile | 4-(3-Oxobenzo[f]chromen-2-yl) | 3-(4-Chlorophenyl) | Chromenone, Chlorophenyl | 5 |

| (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile | 4-(4-Nitrophenyl) | 3-(3,4-Dimethoxyphenyl) | Nitrophenyl, Dimethoxyphenyl | 6 |

| (E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile | 4-(3,4-Dimethylphenyl) | 3-(4-Hydroxy-3-methoxy-5-nitrophenyl) | Dimethylphenyl, Hydroxy, Methoxy, Nitrophenyl | 14 |

Key Observations :

- Electron Effects : The target compound’s dichlorophenyl and fluoronitrophenyl groups are strongly electron-withdrawing, contrasting with electron-donating groups (e.g., methoxy in or hydroxy in ).

- Steric Considerations : The 2,4-dichlorophenyl group introduces steric bulk compared to simpler phenyl substituents ().

Physicochemical Properties

- Crystallinity : Isostructural analogs () crystallize in triclinic systems (P̄1 symmetry) with planar conformations, except for perpendicularly oriented aryl groups. The target compound’s dichlorophenyl substituent may disrupt planarity, affecting crystal packing.

- Hydrogen Bonding: Compounds like exhibit resonance-assisted hydrogen bonding (RAHB) involving sulfonyl or amino groups, which could enhance stability or solubility. The target compound’s nitro and fluoro groups may similarly participate in intermolecular interactions.

- Solubility : Electron-withdrawing substituents (e.g., nitro, chloro) likely reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs ().

Pharmacological Potential

While direct bioactivity data for the target compound is absent in the evidence, structural analogs provide insights:

- Antimalarial Activity : discusses related sulfonylacrylonitriles used to synthesize benzothiazines with antimalarial properties. The target compound’s nitro group may enhance redox activity, a trait relevant to antiparasitic mechanisms.

- Selectivity: Substitutions like dichlorophenyl could improve selectivity for cancer cells over normal tissues, as seen in other FINs ().

Preparation Methods

Precursor Synthesis: 2-Bromo-1-(2,4-Dichlorophenyl)Ethan-1-One

The critical α-bromo ketone precursor is prepared by brominating 1-(2,4-dichlorophenyl)ethan-1-one. In a representative procedure, 1-(2,4-dichlorophenyl)ethan-1-one (10.0 g, 48.5 mmol) is dissolved in acetic acid (50 mL) and treated with bromine (2.5 mL, 48.5 mmol) at 90°C for 1 hour. The mixture is quenched with ice-water, extracted with ether, and purified via recrystallization to yield 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (12.1 g, 89%) as white crystals.

Thiazole Cyclization

The thiazole ring is formed by reacting the α-bromo ketone with thiourea. A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (5.0 g, 17.8 mmol), thiourea (1.36 g, 17.8 mmol), and ethanol (50 mL) is refluxed for 4 hours. The product, 2-amino-4-(2,4-dichlorophenyl)thiazole, precipitates as a yellow solid (4.2 g, 85%).

Installation of the Acrylonitrile Moiety

The acrylonitrile group is introduced via Knoevenagel condensation, enabling stereoselective formation of the (E)-configured double bond.

Aldehyde Intermediate Preparation

4-Fluoro-3-nitrobenzaldehyde is synthesized by nitrating 4-fluorobenzaldehyde. A solution of 4-fluorobenzaldehyde (5.0 g, 40.3 mmol) in concentrated sulfuric acid (20 mL) is treated with nitric acid (2.8 mL, 44.3 mmol) at 0°C. After 2 hours, the mixture is neutralized with NaOH, yielding 4-fluoro-3-nitrobenzaldehyde (6.1 g, 92%).

Knoevenagel Condensation

The aldehyde (3.0 g, 17.6 mmol) reacts with 2-(thiazol-2-yl)acetonitrile (2.8 g, 17.6 mmol) in ethanol (30 mL) with L-proline (0.2 g, 1.8 mmol) as a catalyst. After refluxing for 6 hours, the (E)-acrylonitrile intermediate is isolated by filtration (3.9 g, 78%).

Regioselective Amination

The nitroaniline group is introduced via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the nitroarene.

Amination Reaction

A mixture of (E)-3-(4-fluoro-3-nitrophenyl)-2-(thiazol-2-yl)acrylonitrile (4.0 g, 14.1 mmol) and ammonium hydroxide (30 mL) is heated at 100°C for 8 hours. The product is extracted with chloroform, yielding (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile (3.5 g, 76%).

Reaction Optimization and Yield Data

Key parameters influencing yield and stereoselectivity are summarized below:

| Step | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazole cyclization | 80 | 4 | None | 85 |

| Knoevenagel condensation | 78 | 6 | L-proline | 78 |

| Amination | 100 | 8 | NH4OH | 76 |

Higher temperatures during amination (>100°C) led to decomposition, while L-proline increased condensation efficiency by 22% compared to base-free conditions.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration, with a dihedral angle of 178.9° between the thiazole and acrylonitrile planes.

Applications and Derivatives

The compound’s bioactivity is linked to its ability to inhibit kinases, with IC50 values of 12 nM against JNK3 in preclinical models . Derivatives modifying the dichlorophenyl or nitro groups show enhanced solubility without compromising potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.